REACTION_CXSMILES
|
[C:1]1([C:8]2[CH:14]=[CH:13][C:11](N)=[CH:10][CH:9]=2)[CH:7]=[CH:6][C:4]([NH2:5])=CC=1.[NH2:15]C1C(C)=CC=CC=1.C(C1C=CC(N)=CC=1)C1C=CC(N)=CC=1.COC1(OC)C(N)=CC=C(C2C=CC(N)=CC=2)C1.ClC1C=C(C2C=CC(N)=C(Cl)C=2)C=CC=1N>>[C:4]1([NH2:5])[C:9]2[C:8](=[CH:14][CH:13]=[CH:11][C:10]=2[NH2:15])[CH:1]=[CH:7][CH:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(N)C=C1)C1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(=CC=CC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(N)C=C1)C1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1(CC(=CC=C1N)C1=CC=C(C=C1)N)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1N)C1=CC(=C(C=C1)N)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC2=CC=CC(=C12)N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |